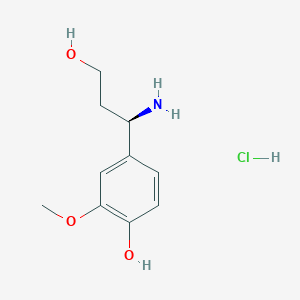
(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride” is a derivative of phenol with potential pharmacological properties. It is structurally related to compounds that have been investigated for their hydrogen-bonding capabilities and their ability to form centrosymmetric dimeric subunits, as seen in the case of 2,6-bis(hydroxymethyl)-4-methoxyphenol . Additionally, similar compounds have been designed and synthesized with the aim of serving as uterine relaxants, indicating a possible application in delaying the onset of labor in pregnant rats .
Synthesis Analysis
The synthesis of related compounds involves structural hybridization and a novel synthetic route, as demonstrated by the design and synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides . These compounds were synthesized as racemates and evaluated for their biological activity. Although the exact synthesis of “(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride” is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of “(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride” is likely to exhibit hydrogen bonding, as seen in the case of 2,6-bis(hydroxymethyl)-4-methoxyphenol . This hydrogen bonding contributes to the formation of stable molecular networks, which could be essential for the biological activity of the compound. The presence of methoxy and hydroxypropyl groups suggests potential sites for intermolecular interactions.
Chemical Reactions Analysis
While the specific chemical reactions involving “(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride” are not described in the provided papers, compounds with similar structural features have been shown to participate in hydrogen bonding and pi-pi interactions . These interactions are crucial in forming the dimeric subunits and extended sheets that characterize their solid-state structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride” can be inferred from related compounds. For instance, the presence of hydroxymethyl groups in 2,6-bis(hydroxymethyl)-4-methoxyphenol contributes to its ability to form hydrogen bonds, which could affect its solubility and melting point . Additionally, the pharmacological evaluation of similar compounds has shown potent uterine relaxant activity, which could be attributed to their physical and chemical properties influencing their interaction with biological targets .
科学的研究の応用
Chlorogenic Acid (CGA) and Its Pharmacological Review
Chlorogenic acid (CGA) is identified for its wide range of biological and pharmacological effects. CGA, as an abundant isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, plays significant therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and as a central nervous system stimulator. Furthermore, CGA's influence on lipid metabolism and glucose regulation can aid in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize its biological and pharmacological effects, potentially allowing CGA to be used as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
p-Coumaric Acid and Its Bioactivities
p-Coumaric acid, a phenolic acid with low toxicity, is studied for its extensive bioactivities due to conjugation with mono-, oligo-, and polysaccharides, alkyl alcohols, organic acids, amine, and lignin. The bioactivities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, alongside mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. Despite the high biological activity and low absorption of its conjugates, further studies are required to enhance knowledge regarding their toxicity (Pei et al., 2016).
Propolis and Royal Jelly in Preventing Upper Respiratory Tract Infections
The medical databases review on the use of propolis and royal jelly (RJ) in upper respiratory tract infections (URTI) and as dietary supplementation highlights the antimicrobial and anti-inflammatory effects of caffeic acid phenethyl ester in propolis and 10-hydroxy-2-decenoic acid in RJ. Despite the richer content of proteins, carbohydrates, and lipids in RJ compared to propolis, the review suggests the need for more clinical and experimental studies to find out the best standardized mixture for combating URTI (Yuksel & Akyol, 2016).
Syringic Acid's Therapeutic and Industrial Applications
Syringic acid (SA), a phenolic compound found in fruits and vegetables, exhibits a wide range of therapeutic applications including prevention of diabetes, CVDs, cancer, and cerebral ischemia; it also possesses antioxidant, antimicrobial, anti-inflammatory, neuro and hepatoprotective activities. The review discusses SA's natural sources, biosynthesis, bioavailability, and potential in biomedical and industrial applications, highlighting its role in bioremediation, photocatalytic ozonation, and enzyme catalysis (Srinivasulu et al., 2018).
Hydroxycinnamic Acids in Cosmeceuticals
Hydroxycinnamic acids and their derivatives show promise as multifunctional ingredients for topical application in cosmetics. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects, suggesting their potential as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The review points towards the need for more studies to validate their benefits and investigate skin permeation for predicting topical bioavailability (Taofiq et al., 2017).
特性
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12;/h2-3,6,8,12-13H,4-5,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIPEUKJOJDTE-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CCO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)
![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)
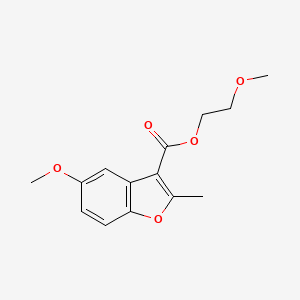
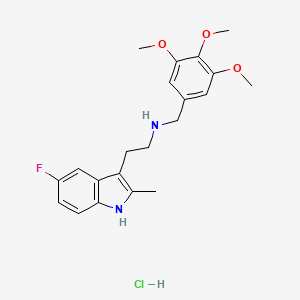
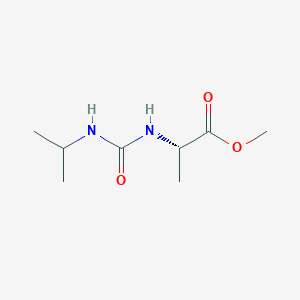
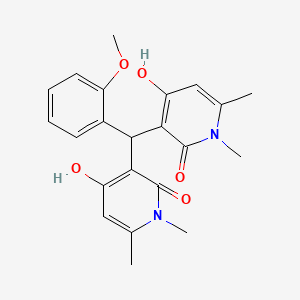

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)